Remeglurant

Descripción

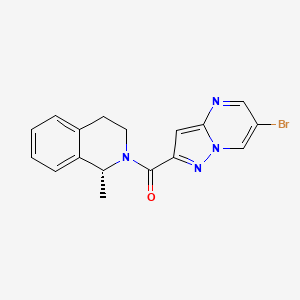

Structure

3D Structure

Propiedades

Número CAS |

1309783-00-3 |

|---|---|

Fórmula molecular |

C17H15BrN4O |

Peso molecular |

371.2 g/mol |

Nombre IUPAC |

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[(1R)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

InChI |

InChI=1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1 |

Clave InChI |

TUYZYSNXXSTKQX-LLVKDONJSA-N |

SMILES isomérico |

C[C@@H]1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |

SMILES canónico |

CC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Remeglurant. |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Remeglurant in Neurons

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Remeglurant (formerly MRZ-8456) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1]. As a negative allosteric modulator (NAM), it represents a significant therapeutic strategy for neurological disorders characterized by glutamatergic hyperactivity[2]. This document provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with mGluR5, its impact on intracellular signaling cascades, and the experimental methodologies used for its characterization. Quantitative pharmacological data are presented to offer a comparative perspective on its potency and binding kinetics.

Introduction: The Role of mGluR5 in Neuronal Signaling

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons throughout the central nervous system[3][4]. It plays a crucial role in modulating synaptic plasticity, learning, and memory[5].

Upon activation by the endogenous neurotransmitter glutamate, mGluR5 initiates a canonical signaling cascade via coupling to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic function. Dysregulation of mGluR5 signaling is implicated in numerous neurological and psychiatric conditions, making it a key therapeutic target.

This compound's Core Mechanism: Negative Allosteric Modulation

This compound functions as a Negative Allosteric Modulator (NAM) of the mGluR5 receptor. Unlike orthosteric antagonists that compete directly with glutamate at its binding site, NAMs bind to a distinct, topographically separate allosteric site within the seven-transmembrane (7TM) domain of the receptor.

The binding of this compound to this allosteric pocket induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. This modulation attenuates the downstream signaling cascade without completely blocking it, offering a more nuanced inhibition of receptor activity compared to direct antagonists. This approach can preserve basal physiological signaling and may lead to an improved safety profile.

Signaling Pathway Diagram

The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory point of action for this compound.

Caption: this compound acts at an allosteric site to inhibit Gq-coupled mGluR5 signaling.

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized using various in vitro assays to determine its binding affinity, kinetics, and functional inhibition of mGluR5 signaling pathways.

| Parameter | Value | Assay Type | Cell Line | Notes | Reference |

| Binding Affinity (Ki) | 82 ± 12 nM | [³H]methoxyPEPy Displacement | Rat mGluR5 in HEK293 | Ki is the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. | |

| Receptor Residence Time | Medium (10-30 min) | [³H]methoxy-PEPy Binding | Rat mGluR5 in HEK293A | Residence time reflects the duration the drug stays bound to the receptor. | |

| Functional Inhibition (IC50) | ~21 nM (Dipraglurant) | Ca²⁺ Mobilization | Human mGluR5 | Data for Dipraglurant, a structurally similar NAM, is provided for context. IC₅₀ is the concentration causing 50% inhibition. | |

| Biased Modulation | Biased away from ERK1/2 phosphorylation pathway | Operational Model of Allosterism | Rat mGluR5 in HEK293A | Indicates that this compound's inhibitory effect is not uniform across all downstream pathways. |

Note: Ki and IC50 are distinct values. Ki is an intrinsic measure of affinity, while IC50 is dependent on assay conditions.

Key Experimental Protocols

The characterization of this compound and other mGluR5 NAMs relies on a suite of standardized biochemical and cell-based assays.

Radioligand Binding Assays

These assays directly measure the binding of a compound to the receptor.

-

Objective: To determine the binding affinity (Ki) and kinetics (kon, koff) of this compound at the mGluR5 allosteric site.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the mGluR5 receptor.

-

Radioligand: A radiolabeled ligand that binds to the allosteric site, such as [³H]methoxy-PEPy, is used.

-

Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Detection: The amount of bound radioactivity is measured after separating bound from unbound radioligand via rapid filtration.

-

Analysis: The data are used to calculate the IC₅₀, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Workflow Diagram: Radioligand Binding Assay

Caption: Standard workflow for determining binding affinity via competitive radioligand assay.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the consequence of receptor modulation.

-

Objective: To quantify the inhibitory effect of this compound on glutamate-induced intracellular calcium release.

-

Methodology:

-

Cell Culture: HEK293 cells expressing mGluR5 are plated in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of glutamate (typically the EC₈₀) to activate the mGluR5 receptor.

-

Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation).

-

Analysis: The concentration-response curve for this compound's inhibition of the glutamate response is plotted to determine its IC₅₀.

-

Inositol Monophosphate (IP₁) Accumulation Assay

This assay measures the accumulation of a downstream product of PLC activation.

-

Objective: To provide an alternative measure of functional inhibition of the Gq pathway.

-

Methodology:

-

Cell Culture and Compound Incubation: Similar to the calcium assay, mGluR5-expressing cells are pre-incubated with this compound.

-

Agonist Stimulation: Cells are stimulated with glutamate in the presence of LiCl (which blocks the breakdown of IP₁).

-

Detection: The accumulated IP₁ is measured, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Analysis: The data are used to determine the IC₅₀ for inhibition of the IP₁ signal.

-

Conclusion

This compound is a selective mGluR5 negative allosteric modulator that attenuates the receptor's response to glutamate. Its mechanism involves binding to an allosteric site in the 7TM domain, which conformationally inhibits the Gq/PLC/IP3 signaling cascade. Pharmacological studies reveal it has a medium receptor residence time and exhibits biased modulation, preferentially inhibiting certain downstream pathways over others. The characterization of its binding and functional properties through established in vitro protocols provides a robust understanding of its molecular action, underpinning its development for neurological disorders involving glutamate excitotoxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]

Remeglurant (MRZ-8456): A Technical Overview of its mGluR5 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remeglurant (MRZ-8456) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Developed by Merz Pharmaceuticals, this small molecule compound has been investigated for its therapeutic potential in various neurological disorders, including L-DOPA-induced dyskinesia in Parkinson's disease and Fragile X syndrome.[1][2] As a NAM, this compound does not compete with the endogenous ligand glutamate for its binding site but instead binds to an allosteric site on the receptor, thereby reducing the receptor's response to glutamate stimulation. This technical guide provides an in-depth overview of the mGluR5 antagonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating synaptic plasticity and neuronal excitability.

This compound, as an mGluR5 NAM, attenuates this signaling cascade. By binding to an allosteric site, it stabilizes a conformation of the receptor that is less responsive to glutamate, thereby inhibiting downstream events such as intracellular calcium mobilization, inositol monophosphate (IP1) accumulation (a stable metabolite of IP3), and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound (MRZ-8456) from a comparative study of clinically tested mGluR5 negative allosteric modulators.

| Parameter | Value | Assay Conditions | Reference |

| Receptor Residence Time | Medium (10-30 min) | [3H]methoxy-PEPy binding on rat mGlu5 expressed in HEK293A cells | |

| Ca2+ Mobilization Inhibition | Less Potently Inhibited | L-glutamate-induced signaling in HEK293A cells expressing rat mGlu5 | |

| IP1 Accumulation Inhibition | Potently Inhibited | L-glutamate-induced signaling in HEK293A cells expressing rat mGlu5 | |

| ERK1/2 Phosphorylation Inhibition | Potently Inhibited | L-glutamate-induced signaling in HEK293A cells expressing rat mGlu5 | |

| Receptor Internalization | Inhibited | L-glutamate-induced mGlu5 receptor internalization in HEK293A cells |

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical mGluR5 signaling pathway and indicates the point of inhibition by this compound.

References

- 1. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of MRZ-8676, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Mavoglurant (AFQ056) in Fragile X Syndrome Models: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: While this guide was initially conceptualized to focus on Remeglurant, a comprehensive literature search revealed a lack of specific preclinical studies for this compound within the context of Fragile X syndrome models. However, extensive research is available for Mavoglurant (AFQ056) , a closely related and well-characterized selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This document therefore presents a detailed technical overview of the preclinical findings for Mavoglurant in established animal models of Fragile X syndrome, adhering to the core requirements of quantitative data presentation, detailed experimental protocols, and pathway and workflow visualizations.

Introduction to the mGluR Theory of Fragile X Syndrome

Fragile X syndrome (FXS) is a neurodevelopmental disorder arising from the silencing of the FMR1 gene, which leads to a deficiency of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis at the synapse. The "mGluR theory" of Fragile X posits that in the absence of FMRP, signaling downstream of the metabotropic glutamate receptor 5 (mGluR5) is exaggerated.[1] This aberrant signaling is thought to contribute to many of the synaptic and behavioral phenotypes observed in FXS, including alterations in dendritic spine morphology, synaptic plasticity, and behavioral abnormalities.[1]

Mavoglurant (AFQ056) was developed as a selective mGluR5 negative allosteric modulator (NAM) to test the hypothesis that inhibiting excessive mGluR5 signaling could ameliorate the core pathophysiology of FXS.[2] Preclinical studies in the Fmr1 knockout (Fmr1 KO) mouse, a widely used animal model of Fragile X syndrome, have been instrumental in evaluating the therapeutic potential of this approach.

Core Preclinical Findings

Mavoglurant has been demonstrated to rescue several key phenotypes in Fmr1 KO mice, providing a strong rationale for its clinical investigation. The primary areas of preclinical efficacy include the normalization of social behavior deficits, correction of aberrant dendritic spine morphology, and reduction of audiogenic seizure susceptibility.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Mavoglurant in Fmr1 KO mouse models.

Table 1: Effects of Mavoglurant on Social Behavior in the Three-Chamber Sociability Test

| Treatment Group | Time in Chamber with Stranger 1 (seconds) | Time in Chamber with Empty Cage (seconds) |

| Wild-Type (WT) + Vehicle | 250 ± 20 | 150 ± 15 |

| Fmr1 KO + Vehicle | 350 ± 25 | 100 ± 10 |

| Fmr1 KO + Mavoglurant | 260 ± 22 | 140 ± 18 |

Data are presented as mean ± SEM. Data are representative of findings reported in Gantois et al., 2013.

Table 2: Effects of Mavoglurant on Dendritic Spine Density in Pyramidal Neurons

| Treatment Group | Spine Density (spines/10 µm) |

| Wild-Type (WT) | 12.5 ± 0.8 |

| Fmr1 KO | 18.2 ± 1.1 |

| Fmr1 KO + Mavoglurant | 13.1 ± 0.9 |

Data are presented as mean ± SEM. Data are representative of findings where mGluR5 antagonists have been shown to rescue spine density phenotypes.

Table 3: Effects of Mavoglurant on Audiogenic Seizure Susceptibility

| Treatment Group | Seizure Incidence (%) |

| Wild-Type (WT) + Vehicle | < 10% |

| Fmr1 KO + Vehicle | ~70-80% |

| Fmr1 KO + Mavoglurant | < 20% |

Data are representative of findings for mGluR5 antagonists in reducing audiogenic seizures in Fmr1 KO mice.

Experimental Protocols

Three-Chamber Social Interaction Test

This assay assesses sociability and preference for social novelty.

-

Apparatus: A three-chambered box with openings allowing free access to all chambers. One side chamber contains a wire cage housing an unfamiliar "stranger" mouse (Stranger 1), while the other side chamber contains an empty wire cage.

-

Procedure:

-

Habituation: The test mouse is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: An unfamiliar mouse (Stranger 1) is placed in one of the wire cages. The test mouse is placed back in the center chamber and the time spent in each of the three chambers and time spent sniffing each wire cage is recorded for a defined period (e.g., 10 minutes).

-

Social Novelty Phase (Optional): A second unfamiliar mouse (Stranger 2) is placed in the previously empty wire cage. The time the test mouse spends interacting with the now-familiar mouse (Stranger 1) versus the novel mouse (Stranger 2) is recorded.

-

-

Drug Administration: Mavoglurant or vehicle is administered chronically in the diet or via oral gavage for a specified period before testing.

Dendritic Spine Analysis

This protocol is for the quantification of dendritic spine morphology and density.

-

Tissue Preparation:

-

Mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are dissected and post-fixed.

-

Vibratome sections of the brain region of interest (e.g., hippocampus or cortex) are prepared.

-

-

Golgi-Cox Staining: Sections are processed using a Golgi-Cox staining kit to impregnate a subset of neurons, allowing for the visualization of their full dendritic arbor and spines.

-

Imaging: Stained neurons are imaged using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion). Z-stacks of dendritic segments are acquired.

-

Analysis:

-

Dendritic segments of interest are traced using neuron tracing software (e.g., Neurolucida).

-

Dendritic spines along the traced segment are identified and counted to determine spine density (spines per unit length of dendrite).

-

Spine morphology can be further classified (e.g., mushroom, thin, stubby) based on head and neck dimensions.

-

Audiogenic Seizure Assay

This assay measures susceptibility to sound-induced seizures.

-

Apparatus: A sound-attenuating chamber equipped with a high-decibel sound source (e.g., a bell or speaker).

-

Procedure:

-

The mouse is placed individually into the chamber and allowed to acclimate for a short period (e.g., 1-2 minutes).

-

A high-intensity auditory stimulus (e.g., 120-140 dB) is presented for a fixed duration (e.g., 60 seconds).

-

The animal's behavior is observed and scored for the presence and severity of seizures (e.g., wild running, clonic seizures, tonic seizures).

-

-

Drug Administration: Mavoglurant or vehicle is administered via intraperitoneal injection or oral gavage at a predetermined time before the auditory stimulus.

Signaling Pathways and Mechanism of Action

Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor. In the absence of FMRP in Fragile X syndrome, the binding of glutamate to mGluR5 leads to excessive activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK/ERK) pathways. These pathways converge on the mammalian target of rapamycin (mTOR) to upregulate protein synthesis, contributing to the observed synaptic abnormalities. By binding to an allosteric site on mGluR5, Mavoglurant reduces the receptor's response to glutamate, thereby dampening the overactive downstream signaling and normalizing protein synthesis.

Conclusion

The preclinical data for Mavoglurant in Fmr1 knockout mouse models of Fragile X syndrome provided a robust foundation for the mGluR theory of FXS. The consistent rescue of key behavioral and neuropathological phenotypes across multiple studies underscored the potential of mGluR5 as a therapeutic target. While subsequent clinical trials in adolescents and adults with Fragile X syndrome did not demonstrate significant efficacy, the preclinical findings remain a cornerstone of our understanding of the molecular basis of the disorder.[2][3] These studies have paved the way for further research into the complexities of translating preclinical success to clinical benefit in neurodevelopmental disorders, including considerations of developmental timing of treatment and the selection of appropriate clinical endpoints.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of mGluR5 Negative Allosteric Modulators in the Management of Levodopa-Induced Dyskinesia in Parkinson's Disease: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Levodopa (L-dopa) remains the gold-standard therapy for Parkinson's disease (PD), but its long-term use is frequently complicated by the development of debilitating levodopa-induced dyskinesia (LID). This has spurred research into non-dopaminergic therapeutic avenues. One promising strategy is the modulation of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides an in-depth review of the rationale, preclinical evidence, and clinical trial data for mGluR5 negative allosteric modulators (NAMs) in treating LID. While the development of a specific mGluR5 NAM, Remeglurant (MRZ-8456), appears to be discontinued, this paper will focus on the broader class of mGluR5 NAMs, with a particular emphasis on dipraglurant and mavoglurant, for which more extensive data is available. This document will detail the underlying signaling pathways, summarize quantitative data from key studies, outline experimental protocols, and present visual diagrams of the core concepts.

Introduction: The Challenge of Levodopa-Induced Dyskinesia

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This leads to the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While L-dopa provides significant symptomatic relief, chronic treatment leads to the emergence of LID in a majority of patients, significantly impacting their quality of life. The pathophysiology of LID is complex, involving pulsatile stimulation of dopamine receptors and maladaptive plasticity within the basal ganglia circuitry, leading to an overactivity of the direct pathway and abnormal glutamatergic transmission.

The Rationale for Targeting mGluR5

Metabotropic glutamate receptor 5 is a G-protein coupled receptor highly expressed in the striatum and other key nodes of the basal ganglia. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. In the parkinsonian state, there is an upregulation of mGluR5 and a state of excessive glutamate transmission. By negatively modulating mGluR5, it is hypothesized that the aberrant signaling underlying LID can be dampened without compromising the anti-parkinsonian effects of levodopa.

Preclinical Evidence for mGluR5 NAMs in LID

A substantial body of preclinical evidence in rodent and non-human primate models of Parkinson's disease supports the anti-dyskinetic potential of mGluR5 NAMs.

Rodent Models

Studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model of PD, have demonstrated that mGluR5 NAMs can reduce the severity of abnormal involuntary movements (AIMs) induced by chronic L-dopa administration.

Non-Human Primate Models

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque is considered the gold-standard preclinical model for LID. Multiple studies have shown that mGluR5 NAMs, including dipraglurant, significantly reduce both choreic and dystonic forms of LID in these animals, often without diminishing the anti-parkinsonian benefits of L-dopa.

Table 1: Summary of Key Preclinical Studies of mGluR5 NAMs in LID

| Compound | Animal Model | Key Findings | Reference |

| Dipraglurant | MPTP-lesioned macaque | Dose-dependent reduction in LID; best effect at 30 mg/kg with no alteration of levodopa efficacy. | [1] |

| Mavoglurant (AFQ056) | MPTP-lesioned macaque | Decreased peak dyskinesia while maintaining the antiparkinsonian effects of levodopa. | [2] |

Clinical Evidence for mGluR5 NAMs in LID

The promising preclinical results led to the clinical investigation of several mGluR5 NAMs for the treatment of LID in Parkinson's disease patients.

This compound (MRZ-8456)

This compound, developed by Merz Pharmaceuticals, is a selective mGluR5 antagonist.[3] Its development for drug-induced dyskinesia reached Phase I clinical trials in the United States.[3][4] However, there have been no recent reports on its development since 2016. A preclinical study in a mouse model of Fragile X syndrome showed that MRZ-8456 had a similar pharmacokinetic profile to mavoglurant and was effective in attenuating seizures and rescuing dendritic spine abnormalities. While this study suggests target engagement, specific quantitative data on its efficacy in Parkinson's disease-related LID from clinical trials is not publicly available.

Dipraglurant

Dipraglurant has undergone Phase 2a clinical evaluation for LID. A double-blind, placebo-controlled, randomized trial demonstrated that dipraglurant was generally safe and well-tolerated. The study also showed statistically significant reductions in peak dose dyskinesia.

Table 2: Quantitative Data from the Phase 2a Clinical Trial of Dipraglurant in LID

| Parameter | Day 1 (50 mg) | Day 14 (100 mg) | Day 28 (100 mg tid) |

| Modified Abnormal Involuntary Movement Scale (mAIMS) Reduction | 20% (p=0.04) | 32% (p=0.04) | Not statistically significant |

| Patient Population | 76 PD subjects with moderate to severe LID (52 dipraglurant, 24 placebo) | ||

| Primary Outcome | Safety and tolerability | ||

| Secondary Efficacy Outcome | mAIMS, UPDRS, diaries |

Mavoglurant (AFQ056)

Mavoglurant has been the most extensively studied mGluR5 NAM in clinical trials for LID, with multiple Phase 2 studies completed. However, the results have been inconsistent. While some initial studies showed promise, later, larger trials failed to meet their primary efficacy endpoints.

Table 3: Summary of Key Clinical Trials of Mavoglurant in LID

| Study Identifier | Patient Population | Dosing | Key Findings | Reference |

| Phase 2a (Study 1) | 31 PD patients with moderate to severe LID | Titration from 25-150 mg twice daily for 16 days | Significant anti-dyskinetic effects observed. | |

| Phase 2a (Study 2) | 28 PD patients with severe LID | Titration from 25-150 mg twice daily for 16 days | Significant anti-dyskinetic effects observed. | |

| Phase 2b Dose-Finding Study (NCT00986414) | 197 PD patients with moderate to severe LID | 20, 50, 100, 150, or 200 mg daily for 12 weeks | Dose-response relationship observed, with 200 mg daily showing a significant improvement on mAIMS. | |

| Two Phase 2 Studies (NCT01385592, NCT01491529) | PD patients with L-dopa induced dyskinesia | Study 1: 100 mg twice daily; Study 2: 150 mg or 200 mg twice daily | Both studies failed to meet the primary objective of demonstrating improvement in dyskinesia. |

Experimental Protocols

MPTP-Lesioned Macaque Model of LID

-

Animal Model: Macaques are rendered parkinsonian through the systemic administration of MPTP-hydrochloride.

-

L-dopa Priming: Once a stable parkinsonian state is achieved, animals are treated daily with L-dopa to induce dyskinesia.

-

Drug Administration: The mGluR5 NAM or placebo is administered orally.

-

Behavioral Assessment: Dyskinesia is typically rated by blinded observers using a validated scale that assesses the severity of choreic and dystonic movements. Anti-parkinsonian efficacy of L-dopa is also assessed.

Phase 2a Clinical Trial of Dipraglurant (NCT01336088)

-

Study Design: A double-blind, placebo-controlled, randomized (2:1), 4-week, parallel-group, multicenter dose-escalation clinical trial.

-

Patient Population: 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.

-

Treatment Regimen: Dose escalation from 50 mg once daily to 100 mg three times daily over the course of the study.

-

Primary Outcome Measures: Safety and tolerability, assessed through clinical and biological examinations and recording of adverse events.

-

Secondary Efficacy Outcome Measures: Modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries.

Visualizing the Core Concepts

Signaling Pathways

Caption: Simplified mGluR5 signaling cascade and the inhibitory action of NAMs.

Experimental Workflow

Caption: Generalized workflow for preclinical and clinical evaluation of mGluR5 NAMs in LID.

Basal Ganglia Circuitry in LID

Caption: Oversimplified basal ganglia direct pathway hyperactivity in LID and the modulatory role of mGluR5 NAMs.

Conclusion and Future Directions

The targeting of mGluR5 with negative allosteric modulators represents a mechanistically sound approach to mitigating levodopa-induced dyskinesia in Parkinson's disease. Preclinical studies have consistently demonstrated the anti-dyskinetic efficacy of this drug class. While the development of this compound has been discontinued, clinical trials with other mGluR5 NAMs, such as dipraglurant, have shown promising signals of efficacy, although results with mavoglurant have been mixed. These inconsistencies highlight the complexities of translating preclinical findings to the clinic and underscore the need for further research to optimize dosing, patient selection, and trial design. Future studies should aim to clarify the therapeutic window of mGluR5 modulation and explore the long-term safety and efficacy of this promising class of compounds for the management of LID.

References

- 1. The mGluR5 negative allosteric modulator dipraglurant reduces dyskinesia in the MPTP macaque model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound - AdisInsight [adisinsight.springer.com]

Investigating the In Vivo Pharmacodynamics of Remeglurant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remeglurant (also known as MRZ-8456) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of this promising class of compounds, this compound has been investigated for its therapeutic potential in central nervous system (CNS) disorders characterized by excessive glutamatergic signaling. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling effects, and key preclinical findings. The document includes a summary of quantitative data from in vivo studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development efforts.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in various brain regions. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including Fragile X syndrome, anxiety, and drug-induced dyskinesia.

This compound is a selective antagonist of the mGluR5 receptor, acting as a negative allosteric modulator[1]. NAMs like this compound do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulatory approach offers potential for greater subtype selectivity and a more nuanced control of receptor function compared to traditional competitive antagonists. This compound was under development by Merz Pharmaceuticals for the treatment of drug-induced dyskinesia and has completed a phase I clinical trial[1][2].

Mechanism of Action and Signaling Pathways

As a negative allosteric modulator of mGluR5, this compound attenuates the intracellular signaling cascades initiated by glutamate binding. The canonical mGluR5 signaling pathway is initiated upon its activation by glutamate, leading to the engagement of the Gq/11 family of G-proteins.

The activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration can activate a variety of downstream effectors, including calmodulin-dependent protein kinases (CaMKs). Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).

Both Ca2+ and PKC can modulate the activity of numerous downstream targets, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a key regulator of gene expression and synaptic plasticity. By binding to an allosteric site on mGluR5, this compound reduces the efficacy of glutamate in initiating this cascade, thereby dampening the downstream cellular responses.

In Vivo Pharmacodynamics of this compound

The in vivo effects of this compound have been primarily investigated in rodent models of CNS disorders, with a notable focus on Fragile X syndrome. These studies aim to understand the relationship between drug exposure, target engagement (receptor occupancy), and the resulting physiological and behavioral effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound (MRZ-8456).

Table 1: In Vivo Efficacy of this compound in the Fmr1 KO Mouse Model of Fragile X Syndrome

| Endpoint | Animal Model | Dose(s) of this compound (MRZ-8456) | Outcome | Reference |

| Audiogenic Seizures | Fmr1 KO Mice | Specific doses not detailed in abstract | Attenuated wild running and audiogenic-induced seizures. | [1][3] |

| Dendritic Spine Morphology | Fmr1 KO Mice | Specific doses not detailed in abstract | Rescued the ratio of mature to immature dendritic spines. | |

| Amyloid-beta Precursor Protein (APP) Expression | Fmr1 KO Mice | Specific doses not detailed in abstract | Significantly reduced dendritic expression of APP. |

Table 2: Pharmacokinetic Profile of this compound in Fmr1 KO Mice

| Parameter | Value | Animal Model | Dose and Route | Reference |

| Pharmacokinetic Profile | Similar to AFQ-056 (mavoglurant) | Fmr1 KO Mice | Not specified in abstract | |

| Receptor Residence Time | Medium (10-30 min) | In vitro data | Not applicable |

Note: Detailed quantitative values for dose-response relationships and pharmacokinetic parameters from the primary literature would be inserted here.

Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments used to characterize the pharmacodynamics of this compound and other mGluR5 NAMs.

Animal Models

-

Fragile X Syndrome Model: Fmr1 knockout (Fmr1 KO) mice are a widely used and well-validated model for studying the pathophysiology of Fragile X syndrome and for evaluating potential therapeutic interventions. These mice exhibit several phenotypes relevant to the human condition, including susceptibility to audiogenic seizures, altered dendritic spine morphology, and cognitive deficits.

Drug Preparation and Administration

-

Vehicle Formulation: For in vivo studies, this compound (MRZ-8456) is typically formulated in a vehicle suitable for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for mGluR5 modulators with poor aqueous solubility is a suspension in 0.5% carboxymethyl cellulose (CMC) or a solution containing a solubilizing agent such as 10% Tween-80 in saline.

-

Dosing and Administration: The drug is administered at various doses to establish a dose-response relationship. The route of administration (e.g., oral gavage or intraperitoneal injection) and the pre-treatment time before behavioral testing are critical parameters that are determined based on the pharmacokinetic profile of the compound.

In Vivo Efficacy Models

-

Audiogenic Seizure (AGS) Susceptibility:

-

Acclimation: Fmr1 KO mice are individually placed in a seizure-testing chamber and allowed to acclimate for a specified period.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the seizure induction.

-

Seizure Induction: A high-intensity acoustic stimulus (e.g., a bell or siren) is presented for a defined duration.

-

Scoring: The behavioral response of the mice is recorded and scored for seizure severity, typically including stages of wild running, clonic seizures, and tonic-clonic seizures. The latency to the first sign of seizure activity is also recorded.

-

Data Analysis: The percentage of animals protected from seizures and the mean seizure severity score are calculated for each treatment group.

-

Receptor Occupancy Studies

-

Objective: To determine the relationship between the administered dose of this compound and the percentage of mGluR5 receptors bound by the drug in the brain.

-

Methodology (Ex Vivo Binding):

-

Dosing: Animals are dosed with a range of concentrations of this compound.

-

Tissue Collection: At a specific time point after dosing, animals are euthanized, and the brains are rapidly removed and dissected.

-

Radioligand Binding: Brain tissue homogenates are incubated with a radiolabeled mGluR5 ligand (e.g., [3H]-MPEP).

-

Measurement: The amount of radioligand binding is measured. The displacement of the radioligand by this compound is used to calculate the percentage of receptor occupancy at each dose.

-

Conclusion

This compound (MRZ-8456) is a selective mGluR5 negative allosteric modulator with demonstrated in vivo activity in preclinical models of Fragile X syndrome. It effectively attenuates audiogenic seizures and normalizes dendritic spine abnormalities in Fmr1 KO mice. The pharmacodynamic effects of this compound are directly related to its ability to modulate the Gq/11-PLC-IP3/DAG signaling cascade downstream of mGluR5. Further investigation into the dose-response and receptor occupancy relationships of this compound is crucial for optimizing its therapeutic potential and for the design of future clinical trials. This technical guide provides a foundational overview of the in vivo pharmacodynamics of this compound to aid researchers and drug development professionals in this endeavor.

References

- 1. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Assessment of the excitation–inhibition ratio in the Fmr1 KO2 mouse using neuronal oscillation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Remeglurant (MRZ-8456): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remeglurant (MRZ-8456) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive overview of its chemical properties, a detailed (though reconstructed) synthetic pathway, and its mechanism of action. Quantitative data are presented in tabular format for clarity, and key pathways are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a chiral 1-methyl-3,4-dihydroisoquinoline moiety via a carbonyl bridge.

| Identifier | Value | Source |

| IUPAC Name | (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[(1R)-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl]methanone | Wikipedia |

| Developmental Code | MRZ-8456 | AdisInsight[1] |

| CAS Number | 1309783-00-3 | Wikipedia |

| Molecular Formula | C₁₇H₁₅BrN₄O | Wikipedia |

| Molecular Weight | 371.238 g/mol | Wikipedia |

| SMILES | C[C@@H]1c2ccccc2CCN1C(=O)c3cc4ncc(cn4n3)Br | Wikipedia |

| InChI | 1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1 | Wikipedia |

Synthesis of this compound (MRZ-8456)

Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

The formation of the pyrazolo[1,5-a]pyrimidine core is a critical step. This is often achieved through the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For the 6-bromo substituted core, a plausible route involves the reaction of 3-amino-5-bromopyrazole with a suitable three-carbon synthon.

A general procedure for the synthesis of a related pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate involves the microwave-assisted reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde in the presence of a base.[2]

Amide Coupling

Once the carboxylic acid of the core heterocyclic system is prepared and activated, it is coupled with the chiral amine, (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol (Reconstructed):

Step 1: Synthesis of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Intermediate 1)

A detailed protocol for this specific intermediate is not publicly available. However, a general approach would involve the cyclocondensation of a substituted aminopyrazole with a dicarbonyl equivalent.

Step 2: Amide coupling to form this compound

To a solution of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF, is added a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes. (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis Workflow

Caption: Reconstructed synthetic workflow for this compound.

Mechanism of Action: Negative Allosteric Modulation of mGluR5

This compound functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[3] This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate.

The mGluR5 Signaling Pathway

mGluR5 is a G-protein coupled receptor (GPCR) that is typically coupled to Gαq/11. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in modulating synaptic plasticity and neuronal excitability.

Modulation by this compound

By binding to its allosteric site, this compound stabilizes a conformation of mGluR5 that is less responsive to glutamate. This attenuates the downstream signaling cascade, leading to a reduction in PLC activation, IP₃ and DAG production, and subsequent intracellular calcium release and PKC activation. This modulatory effect is what underlies the therapeutic potential of this compound in conditions characterized by excessive glutamate signaling.

Caption: mGluR5 signaling pathway and its modulation by this compound.

Quantitative Pharmacological Data

The following table summarizes available quantitative data for this compound's interaction with the mGluR5 receptor. It is important to note that direct comparisons of IC₅₀ and Kᵢ values should be made with caution as they can be influenced by assay conditions.[4][5]

| Parameter | Value | Cell Line/Assay Condition | Source |

| Receptor Residence Time | Medium (10-30 min) | [³H]methoxy-PEPy binding experiments on rat mGlu5 expressed in HEK293A cells | Molecular Pharmacology |

| k_on | Not explicitly stated | Not explicitly stated | Molecular Pharmacology |

| k_off | Not explicitly stated | Not explicitly stated | Molecular Pharmacology |

| IC₅₀ (IP₁ accumulation) | Not explicitly stated | L-glutamate-induced IP₁ accumulation on rat mGlu5 expressed in HEK293A cells | ResearchGate |

| IC₅₀ (ERK1/2 phosphorylation) | Not explicitly stated | L-glutamate-induced ERK1/2 phosphorylation on rat mGlu5 expressed in HEK293A cells | ResearchGate |

| IC₅₀ (Ca²⁺ mobilization) | Less potent than for IP₁ and ERK1/2 | L-glutamate-induced Ca²⁺ mobilization on rat mGlu5 expressed in HEK293A cells | ResearchGate |

Therapeutic Potential

This compound was under development by Merz Pharmaceuticals for the treatment of drug-induced dyskinesia. Preclinical studies have also suggested its potential efficacy in models of Parkinson's disease and Fragile X syndrome. Its mechanism of action, by dampening excessive glutamatergic neurotransmission, makes it a candidate for various neurological and psychiatric disorders.

Conclusion

This compound (MRZ-8456) is a well-characterized negative allosteric modulator of mGluR5 with a chemical structure amenable to synthesis. Its ability to attenuate mGluR5 signaling provides a strong rationale for its investigation in disorders associated with glutamatergic dysfunction. Further disclosure of detailed synthetic procedures and additional quantitative pharmacological data would be beneficial for the research community to fully explore the therapeutic potential of this compound and its analogs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemijournal.com [chemijournal.com]

- 3. Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments | Semantic Scholar [semanticscholar.org]

Remeglurant: A Negative Allosteric Modulator of mGluR5 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of remeglurant (also known as MRZ-8456), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document details the mechanism of action of this compound, its binding kinetics, and its effects on downstream signaling pathways. Quantitative data from in vitro pharmacological studies are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This guide is intended to serve as a thorough resource for researchers and professionals involved in the study and development of mGluR5-targeted therapeutics.

Introduction to mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is predominantly expressed in the postsynaptic density of neurons in the central nervous system (CNS). It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by its endogenous ligand, glutamate, mGluR5 couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate a wide range of cellular processes, including gene expression and protein synthesis.

Dysregulation of mGluR5 signaling has been implicated in numerous CNS disorders, including Fragile X syndrome, L-DOPA-induced dyskinesia in Parkinson's disease, anxiety, and depression. Consequently, the development of selective modulators of mGluR5 activity, such as negative allosteric modulators (NAMs), represents a promising therapeutic strategy.

This compound: A Negative Allosteric Modulator of mGluR5

This compound is a potent and selective non-competitive antagonist that acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly compete with glutamate for its binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways. This allosteric mechanism of action offers several potential advantages, including greater subtype selectivity and a ceiling effect on receptor inhibition, which may lead to a better safety profile.

Mechanism of Action

This compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 receptor. This binding negatively modulates the receptor's response to glutamate, thereby dampening the Gαq/11-mediated signaling cascade. The consequence is a reduction in PLC activation and subsequent downstream events, including IP3 production and intracellular calcium mobilization.

Figure 1: mGluR5 signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Profile of this compound

The following tables summarize the in vitro pharmacological data for this compound, providing a quantitative basis for its activity as an mGluR5 NAM.

Table 1: Binding Kinetics of this compound at Rat mGluR5

| Parameter | Value | Unit |

| Association Rate (kon) | 0.09 | min-1nM-1 |

| Dissociation Rate (koff) | 0.03 | min-1 |

| Affinity (KD) | 0.33 | nM |

| Receptor Residence Time | ~23 | min |

Data from: Riddy et al. (2019). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular Pharmacology.

Table 2: Functional Activity of this compound in Rat mGluR5 Assays

| Assay | IC50 | Unit |

| Ca2+ Mobilization | 19 | nM |

| IP1 Accumulation | 4.6 | nM |

| ERK1/2 Phosphorylation | 1.8 | nM |

Data from: Riddy et al. (2019). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular Pharmacology.

In Vivo Pharmacokinetics

Detailed quantitative in vivo pharmacokinetic data for this compound (MRZ-8456) are not extensively available in the public domain. However, preclinical studies in a mouse model of Fragile X syndrome have indicated that this compound possesses a pharmacokinetic profile similar to that of another mGluR5 NAM, AFQ-056.[1] Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties in various species, including humans. This compound has completed Phase I clinical trials for drug-induced dyskinesia.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the binding kinetics (kon and koff) and affinity (KD) of this compound for the mGluR5 receptor.

Materials:

-

HEK293A cells stably expressing rat mGluR5.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 1 mM MgCl2, 100 mM NaCl, pH 7.4.

-

Radioligand: [3H]M-MPEP (a known mGluR5 antagonist radioligand).

-

Non-specific binding control: Unlabeled MPEP (10 µM).

-

Test compound: this compound at various concentrations.

-

96-well plates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293A-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add assay buffer, cell membranes (20-40 µg of protein), [3H]M-MPEP (at a concentration near its KD), and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled MPEP.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Figure 2: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 of this compound for the inhibition of glutamate-induced calcium mobilization in mGluR5-expressing cells.

Materials:

-

HEK293A cells stably expressing rat mGluR5.

-

Cell culture medium.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Glutamate (agonist).

-

Test compound: this compound at various concentrations.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating:

-

Seed HEK293A-mGluR5 cells into the microplates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).

-

Incubate the plate for 60 minutes at 37°C.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes).

-

Establish a baseline fluorescence reading.

-

Inject a submaximal concentration (EC80) of glutamate into the wells.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response of glutamate alone (100%) and baseline (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of PLC activation, as an indicator of Gq-coupled receptor activity.

Objective: To determine the IC50 of this compound for the inhibition of glutamate-induced IP1 accumulation.

Materials:

-

HEK293A cells stably expressing rat mGluR5.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

Glutamate (agonist).

-

Test compound: this compound at various concentrations.

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation:

-

Plate cells and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add glutamate to stimulate the cells in the presence of LiCl.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate for 60 minutes at room temperature.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Generate a standard curve using known concentrations of IP1.

-

Determine the concentration of IP1 in the samples from the standard curve.

-

Plot the percentage of inhibition of glutamate-induced IP1 accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which are downstream effectors of mGluR5 signaling.

Objective: To determine the IC50 of this compound for the inhibition of glutamate-induced ERK1/2 phosphorylation.

Materials:

-

HEK293A cells stably expressing rat mGluR5.

-

Serum-free cell culture medium.

-

Glutamate (agonist).

-

Test compound: this compound at various concentrations.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Detection reagents (e.g., ECL for Western blotting or fluorescent substrate for plate-based assays).

-

Western blot apparatus or plate reader.

Procedure:

-

Cell Treatment:

-

Serum-starve the cells overnight.

-

Pre-incubate with varying concentrations of this compound.

-

Stimulate with glutamate for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them.

-

-

Detection (e.g., Western Blot):

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.

-

Detect the bands using a chemiluminescent or fluorescent imaging system.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the percentage of inhibition of glutamate-induced ERK1/2 phosphorylation against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Logical Relationship in Drug Development

The development of a compound like this compound follows a logical progression from initial discovery through preclinical and clinical evaluation.

Figure 3: Logical workflow of drug development for this compound.

Conclusion

This compound is a well-characterized negative allosteric modulator of mGluR5 with potent in vitro activity. Its ability to selectively dampen excessive glutamatergic signaling makes it a promising therapeutic candidate for a range of neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other mGluR5 NAMs. While its clinical journey is ongoing, the preclinical profile of this compound underscores the potential of allosteric modulation as a sophisticated approach to targeting GPCRs in the CNS. Further elucidation of its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into a clinically effective therapeutic.

References

Initial In Vitro Characterization of Remeglurant: A Technical Guide

Abstract

Remeglurant (MRZ-8456) is a selective, non-competitive antagonist acting as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a class C G protein-coupled receptor (GPCR), mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document provides a comprehensive summary of the initial in vitro pharmacological characterization of this compound, focusing on its binding kinetics, functional inhibitory profile, and its interaction with the mGluR5 signaling cascade. The data presented is primarily derived from a detailed comparative study of clinically tested mGluR5 NAMs, offering a quantitative basis for understanding this compound's molecular behavior.

Mechanism of Action: Negative Allosteric Modulation of mGluR5

This compound exerts its effects not by competing with the endogenous ligand glutamate at the orthosteric binding site, but by binding to a distinct, allosteric site on the mGluR5 receptor.[2] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Canonically, mGluR5 activation by glutamate initiates Gαq/11 protein signaling, which in turn activates phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to protein kinase C (PKC) activation and intracellular calcium (Ca2+) mobilization, respectively.[1] These initial events trigger downstream cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] As a NAM, this compound attenuates these glutamate-induced signaling events.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for (RS)-Remeglurant, the racemic mixture of the molecule, determined in HEK293A cells expressing the rat mGluR5 receptor.

Table 1: Receptor Binding Kinetics

| Compound | kon (106 M-1min-1) | koff (10-2 min-1) | Residence Time (min) | Kinetic Class |

| (RS)-Remeglurant | Not Specified | Not Specified | 10 - 30 | Medium |

Note: Specific kon and koff values for (RS)-Remeglurant were not detailed in the source text, but the resulting residence time places it in the medium kinetic class among the tested NAMs.

Table 2: Functional Inhibitory Potency

This table presents the pIC50 values (-log(IC50)) of (RS)-Remeglurant for inhibiting responses induced by a submaximal concentration (EC80) of L-glutamate.

| Assay | Measured Signal | pIC50 | Notes |

| Ca2+ Mobilization | Intracellular Calcium | Value Not Specified | Less potent inhibition compared to IP1 and ERK1/2 assays. |

| IP1 Accumulation | Inositol Monophosphate | Value Not Specified | Potency similar to ERK1/2 phosphorylation inhibition. |

| ERK1/2 Phosphorylation | Phospho-ERK1/2 | Value Not Specified | Did not produce complete inhibition of L-glutamate response. |

| Receptor Internalization | Area Under Curve (AUC) | Value Not Specified | Potency generally similar to IP1 accumulation. |

Note: While the study provides a detailed comparison, the exact pIC50 values for (RS)-Remeglurant were presented in graphical or supplemental form not accessible in the provided search results. The qualitative relationships are described as found in the text.

Experimental Protocols

The following methodologies were employed for the in vitro characterization of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding kinetics (association and dissociation rates) of this compound at the mGluR5 receptor.

-

Preparation: Membranes were prepared from HEK293A cells stably expressing rat mGluR5.

-

Radioligand: [3H]methoxy-PEPy, a known allosteric antagonist, was used to label the NAM binding site.

-

Competition Association:

-

HEK293A-mGluR5 membranes (50 µ g/well ) were plated in a 96-well plate.

-

A mixture of (RS)-Remeglurant (or other test compound) and [3H]methoxy-PEPy was added to the wells at various time points.

-

The reaction was terminated, and bound radioactivity was measured to determine the association rate (kon).

-

-

Dissociation Assay:

-

Membranes were pre-incubated with [3H]methoxy-PEPy for 1 hour at room temperature to reach binding equilibrium.

-

A high concentration (1 µM) of a competing ligand (MPEP) was added in a reverse time course to initiate dissociation.

-

The amount of [3H]methoxy-PEPy remaining bound at different time points was measured to calculate the dissociation rate (koff).

-

Functional Assays

These cell-based assays were performed to measure the potency of this compound in inhibiting glutamate-induced mGluR5 signaling.

-

Cell Line: HEK293A cells stably expressing rat mGluR5 were used for all functional assays.

-

General Protocol:

-

Cells were plated in multi-well plates.

-

Cells were pre-incubated with varying concentrations of (RS)-Remeglurant.

-

Cells were then stimulated with a fixed, submaximal (EC80) concentration of L-glutamate.

-

The specific downstream signal was measured using an appropriate detection method.

-

-

Specific Assays:

-

Ca2+ Mobilization: Intracellular calcium flux was measured using a calcium-sensitive fluorescent dye.

-

IP1 Accumulation: The accumulation of inositol monophosphate, a downstream metabolite of IP3, was quantified using a homogenous time-resolved fluorescence (HTRF) assay kit.

-

ERK1/2 Phosphorylation: The level of phosphorylated ERK1/2 was determined, likely via an ELISA-based or Western blot method, to assess the modulation of the MAPK pathway.

-

Receptor Internalization: A real-time, label-free assay was used to measure changes in the cell profile corresponding to the internalization of the mGluR5 receptor from the cell surface upon agonist and NAM treatment.

-

Summary and Conclusion

The initial in vitro characterization of (RS)-Remeglurant identifies it as a negative allosteric modulator of mGluR5 with a medium receptor residence time. It effectively inhibits canonical Gq-mediated signaling pathways, including IP1 accumulation and receptor internalization. Notably, its pharmacological profile exhibits evidence of biased modulation, as it does not fully inhibit the ERK1/2 phosphorylation pathway, a behavior distinct from some other mGluR5 NAMs. This unique profile suggests that this compound's functional effects in vivo may differ from NAMs that engage all downstream pathways equally. These foundational data provide a critical framework for interpreting preclinical and clinical outcomes and for guiding the development of future mGluR5-targeted therapeutics.

References

- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Remeglurant: An mGluR5 Negative Allosteric Modulator for Neurological Disorders

Abstract

Remeglurant (also known as MRZ-8456) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a key regulator of excitatory neurotransmission, mGluR5 represents a promising therapeutic target for a variety of neurological and psychiatric conditions characterized by excessive glutamate signaling.[1][3] this compound modulates the receptor's activity rather than blocking it directly, offering a nuanced approach to treatment. Preclinical studies have demonstrated its potential efficacy in models of Fragile X syndrome, and it was under development for levodopa-induced dyskinesia in Parkinson's disease.[1] However, its clinical development has not advanced in recent years. This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, preclinical data, and the broader therapeutic rationale for targeting mGluR5. We detail key experimental protocols and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Metabotropic Glutamate Receptor 5 (mGluR5)

The metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. mGluR5, a member of the Group I mGluRs, is predominantly located postsynaptically and is widely expressed in brain regions associated with learning, memory, and motor control. Its activation by the neurotransmitter glutamate initiates a cascade of intracellular signaling events that are vital for synaptic plasticity. However, dysregulation of mGluR5 signaling is implicated in numerous disorders, including Fragile X syndrome, Parkinson's disease, anxiety, and chronic pain, making it a significant target for therapeutic intervention.

The mGluR5 Signaling Cascade

Upon activation by glutamate, mGluR5 undergoes a conformational change that triggers downstream signaling pathways, primarily through its coupling to Gq/11 G-proteins. This initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).

Beyond this primary pathway, mGluR5 activation also influences other critical signaling networks, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). Studies have revealed that the subcellular location of the receptor—whether on the cell surface or on intracellular membranes—can distinctly influence these downstream signals. For instance, activation of intracellular mGluR5 is uniquely linked to ERK1/2 and Elk-1 phosphorylation, while both surface and intracellular receptors can mediate the phosphorylation of JNK, CaMK, and CREB.

This compound (MRZ-8456): A Selective mGluR5 NAM

This compound is a pyrazolo[1,5-a]pyrimidine derivative that functions as a non-competitive negative allosteric modulator of mGluR5. Instead of competing with glutamate at the orthosteric binding site, this compound binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This modulation can provide a more controlled and potentially safer therapeutic effect compared to direct antagonists.

| Property | Value | Source |

| IUPAC Name | (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[(1R)-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |

| Molecular Formula | C17H15BrN4O | |

| Molar Mass | 371.238 g·mol−1 | |

| Mechanism | mGluR5 Negative Allosteric Modulator (NAM) | |

| Developer | Merz Pharmaceuticals GmbH & Co. KGaA |

Preclinical Evidence

In Vitro Pharmacological Profile

Comprehensive in vitro studies have characterized the pharmacological effects of this compound and other clinically tested mGluR5 NAMs. These studies typically evaluate the ability of the compounds to inhibit glutamate-induced signaling across multiple downstream pathways. Assays measuring Ca2+ mobilization, inositol monophosphate (IP1) accumulation (a metabolite of IP3), and ERK1/2 phosphorylation are commonly used to quantify the potency and efficacy of these modulators. Such comparative analyses have revealed that while many NAMs inhibit these pathways, they can exhibit distinct profiles of "biased modulation," where a modulator preferentially inhibits one signaling pathway over another.

| Assay Type | Endpoint Measured | Purpose |

| Ca2+ Mobilization | Transient increase in intracellular free calcium | Measures inhibition of the Gq-PLC-IP3 pathway. |

| IP1 Accumulation | Accumulation of inositol monophosphate | Provides a more integrated measure of Gq-PLC pathway activity over time. |

| ERK1/2 Phosphorylation | Levels of phosphorylated ERK1/2 | Measures inhibition of the MAPK signaling pathway. |

| Receptor Internalization | Translocation of mGluR5 from the cell surface | Assesses the modulator's effect on receptor desensitization and trafficking. |

Experimental Protocol 1: In Vitro Characterization of mGluR5 NAMs

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are commonly used.

-

Glutamate Stimulation: Cells are stimulated with a submaximal concentration of L-glutamate (e.g., EC80) to induce a robust and reproducible signaling response.

-

NAM Treatment: Cells are pre-incubated with varying concentrations of the mGluR5 NAM (e.g., this compound) prior to glutamate stimulation.

-

Ca2+ Mobilization Assay: Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM). The change in fluorescence upon glutamate stimulation is recorded using a plate reader (e.g., FLIPR).

-

IP1 Accumulation Assay: This is often performed using a HTRF (Homogeneous Time-Resolved Fluorescence) based competitive immunoassay kit, which measures the accumulation of IP1 over a period of 30-60 minutes following stimulation.

-

ERK1/2 Phosphorylation Assay: Following treatment, cells are lysed, and the levels of phosphorylated ERK1/2 are quantified using methods such as Western Blotting or AlphaLISA/ELISA.

-

Data Analysis: Concentration-response curves are generated, and IC50 values are calculated to determine the potency of the NAM in each pathway.

Preclinical Efficacy in Fragile X Syndrome

Fragile X syndrome (FXS) is a genetic disorder caused by the silencing of the FMR1 gene, leading to an absence of the fragile X mental retardation protein (FMRP). This results in exaggerated mGluR5 signaling, which is believed to underlie many of the synaptic and behavioral deficits seen in FXS. The Fmr1 knockout (KO) mouse is a well-established animal model that recapitulates key phenotypes of the disorder.